Product packaging for Gardiquimod(Cat. No.:CAS No. 1020412-43-4)

Gardiquimod

Cat. No.: B607600
CAS No.: 1020412-43-4
M. Wt: 313.4 g/mol
InChI Key: FHJATBIERQTCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Toll-like Receptor Agonists in Immunotherapy

Toll-like receptors (TLRs) are a class of proteins known as pattern recognition receptors (PRRs) that play a crucial role in the innate immune system. invivogen.comnih.gov These receptors are expressed on various immune cells and are responsible for detecting molecules broadly shared by pathogens. invivogen.comnih.gov Upon recognition of these pathogen-associated molecular patterns (PAMPs), TLRs trigger signaling cascades that lead to the activation of immune responses, including the production of inflammatory cytokines and the maturation of antigen-presenting cells (APCs). researchgate.net

The ability of TLRs to stimulate a robust immune response has made them attractive targets for immunotherapy, particularly in the context of cancer and infectious diseases. invivogen.comnih.gov TLR agonists are molecules that can bind to and activate TLRs, mimicking the effect of PAMPs and thereby harnessing the power of the innate immune system. nih.gov These agonists can be used as monotherapy or as adjuvants in combination with other treatments, such as vaccines, to enhance their efficacy. invivogen.comnih.gov

Several TLRs have been identified, each recognizing different molecular patterns. For instance, cell surface TLRs primarily recognize bacterial and fungal components, while endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, detect microbial nucleic acids. researchgate.net The activation of these endosomal TLRs is particularly relevant for antiviral and anticancer immunity. researchgate.net

Gardiquimod as a Research Tool and Investigational Agent

This compound is a potent and specific agonist for Toll-like receptor 7 (TLR7). Current time information in Bangalore, IN.invivogen.com TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of many viruses. invivogen.com By activating TLR7, this compound initiates an immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. biosynth.comnih.gov This activation of the innate immune system makes this compound a valuable tool for studying TLR7-mediated signaling pathways and their role in immunity. biosynth.com

In a research setting, this compound is utilized to investigate the downstream effects of TLR7 activation in various cell types, including plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons. invivogen.com Studies using this compound have contributed to a deeper understanding of how the innate immune system recognizes and responds to viral infections. invivogen.comnih.gov

As an investigational agent, this compound has been explored for its therapeutic potential in several disease models. Its ability to stimulate a strong Th1-biased immune response has led to its investigation as an adjuvant for vaccines against infectious diseases and cancer. acs.orgresearchgate.net For example, research has shown that this compound can enhance the efficacy of dendritic cell-based cancer immunotherapy. wikipedia.orgnih.gov Furthermore, studies have demonstrated its ability to inhibit the replication of viruses such as HIV-1 in cellular models. invivogen.comnih.gov

Interactive Data Table: Investigational Applications of this compound

Research AreaKey FindingsReference(s)
Cancer Immunotherapy Enhances the anti-tumor effects of dendritic cell-based vaccines in melanoma models. wikipedia.org, nih.gov
Promotes the activation of T cells and Natural Killer (NK) cells. wikipedia.org, nih.gov
Inhibits proliferation and induces apoptosis in pancreatic cancer cells. tandfonline.com
Infectious Diseases Inhibits HIV-1 infection of macrophages and activated T cells. invivogen.com, nih.gov
Acts as a mucosal adjuvant for Norwalk virus-like particles. tandfonline.com
Protects mice against Mycobacterium tuberculosis when used as a vaccine adjuvant. acs.org

Historical Context and Key Discoveries in this compound Research

This compound belongs to the imidazoquinoline class of compounds, which are known for their immunomodulatory properties. google.com This class of molecules, which also includes Imiquimod (B1671794) and Resiquimod (B1680535), was among the first to be identified as agonists for TLR7 and TLR8. This compound itself is a synthetic compound developed and manufactured by InvivoGen. nih.govCurrent time information in Bangalore, IN.

A key discovery in this compound research is its high potency and specificity for TLR7, particularly in mice and humans. Current time information in Bangalore, IN.wikipedia.org Studies have shown that this compound is approximately ten times more potent than Imiquimod at activating TLR7. Current time information in Bangalore, IN. While it is highly specific for TLR7 at lower concentrations, it may also activate TLR8 at higher concentrations. Current time information in Bangalore, IN.

The elucidation of this compound's mechanism of action has been a significant milestone. Research has demonstrated that it activates the NF-κB and IRF signaling pathways downstream of TLR7, leading to the production of key immune mediators. Current time information in Bangalore, IN. Another important finding was the discovery of its dual mechanism in inhibiting HIV-1, acting as both an immune modulator and a reverse transcriptase inhibitor. nih.gov

The development of this compound as a research tool has enabled a more precise investigation of TLR7 function compared to earlier, less specific compounds. Its use in preclinical models continues to provide valuable insights into the potential of TLR7 agonism for the treatment of a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O B607600 Gardiquimod CAS No. 1020412-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJATBIERQTCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032731
Record name Gardiquimod
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Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020412-43-4
Record name 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
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Record name Gardiquimod
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Record name Gardiquimod
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Record name 1020412-43-4
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Record name GARDIQUIMOD
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Mechanism of Action and Receptor Interactions

Toll-like Receptor 7 (TLR7) Agonism

Gardiquimod is a potent and specific agonist for Toll-like receptor 7 (TLR7). apexbt.cominvivogen.comcreative-diagnostics.com TLR7 is an endosomal receptor that plays a critical role in the recognition of single-stranded RNA (ssRNA), a common component of viral pathogens. nih.govinvivogen.com By binding to and activating TLR7, this compound mimics a viral infection, triggering a robust immune response. nih.gov This activation has been demonstrated in various cell types, including plasmacytoid dendritic cells (pDCs), which are high expressers of TLR7. apexbt.cominvivogen.com The interaction between this compound and TLR7 initiates a cascade of intracellular events, leading to the production of pro-inflammatory cytokines and type I interferons, which are key mediators of antiviral immunity. nih.govinvivogen.com Studies have shown that this compound is a more potent TLR7 agonist compared to its predecessor, imiquimod (B1671794). invivogen.comspandidos-publications.com

Cross-Reactivity and Specificity Profile with Toll-like Receptor 8 (TLR8)

While this compound is primarily recognized as a TLR7 agonist, its interaction with Toll-like Receptor 8 (TLR8), a closely related endosomal receptor that also recognizes ssRNA, exhibits a degree of specificity. apexbt.cominvivogen.com At lower concentrations (typically below 10 μM), this compound demonstrates specific activation of TLR7 without significantly engaging TLR8. nih.govmedchemexpress.com However, at higher concentrations, some studies suggest that this compound may also activate human TLR8, though not mouse TLR8. invivogen.com This concentration-dependent dual agonism is an important characteristic of this compound's activity profile. medchemexpress.commedchemexpress.com It is important to note that while both TLR7 and TLR8 recognize ssRNA, they have different expression patterns and ligand specificities, suggesting distinct roles in the immune response. invivogen.com

Downstream Signaling Cascade Activation

The binding of this compound to TLR7 initiates a complex series of intracellular signaling events that culminate in the activation of various transcription factors and the subsequent expression of immune response genes. nih.govspandidos-publications.com

Upon activation by this compound, TLR7 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). nih.govscbt.com This interaction is a critical and central step in the signaling cascade. frontiersin.org MyD88 serves as a scaffold, linking the activated TLR to downstream signaling components. nih.govuniprot.org The recruitment of MyD88 initiates the formation of a larger signaling complex, which is essential for the subsequent activation of key transcription factors. frontiersin.orguniprot.org Studies using a peptide inhibitor of MyD88 have confirmed that the signaling events and subsequent cytokine production induced by this compound are dependent on this pathway. nih.gov

A major consequence of the MyD88-dependent pathway activation by this compound is the engagement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govinvivogen.comspandidos-publications.com Following the recruitment of MyD88, a cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6) proteins is initiated, which ultimately leads to the activation of the IκB kinase (IKK) complex. uniprot.orguniprot.orgwikipedia.org The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (typically p50/RelA). wikipedia.orgmdpi.com The activated NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines. wikipedia.orgecrjournal.comprobiologists.com

In addition to the NF-κB pathway, this compound-induced TLR7 signaling also potently activates the Interferon Regulatory Factor (IRF) pathway. invivogen.comscbt.com Specifically, the MyD88-dependent pathway leads to the activation of IRF7. nih.govuniprot.org In their inactive state, IRFs reside in the cytoplasm. uniprot.org Upon TLR7 activation, IRF7 is phosphorylated, leading to its dimerization and translocation to the nucleus. uniprot.org In the nucleus, activated IRF7, often in concert with other transcription factors, binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (such as IFN-α and IFN-β), driving their transcription. nih.govuniprot.org The production of type I interferons is a hallmark of the antiviral response initiated by TLR7 agonists like this compound. invivogen.com

The signaling cascade initiated by this compound also involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2) branch. spandidos-publications.com Activation of TLR7 can lead to the activation of the Ras-Raf-MEK-ERK cascade. wikipedia.orgviamedica.pl This pathway is initiated by the activation of the small G protein Ras, which in turn activates a series of protein kinases: Raf, MEK1/2, and finally ERK1/2. viamedica.plfrontiersin.org Activated ERK1/2 can then phosphorylate a variety of cytoplasmic and nuclear substrates, influencing processes such as cell proliferation and gene expression. frontiersin.orgnih.gov Studies have shown that this compound treatment can induce the phosphorylation and activation of ERK1/2 in certain cell types, and that inhibition of this pathway can partially affect the downstream gene expression induced by this compound. spandidos-publications.com

Immunomodulatory Effects and Cellular Responses

Activation of Antigen-Presenting Cells

A primary effect of Gardiquimod is the robust activation of antigen-presenting cells (APCs), which form a critical bridge between the innate and adaptive immune systems. nih.govresearchgate.net

This compound also directly activates macrophages. nih.gov Studies using the murine macrophage-like cell line RAW264.7 demonstrated that this compound treatment leads to macrophage activation. researchgate.net This activation is associated with a proinflammatory phenotype. aai.org Research indicates that TLR ligands like this compound can influence monocyte differentiation, promoting a macrophage fate (mo-mac) by modulating the expression of key transcription factors such as IRF4 and MAFB. pnas.org Specifically, this compound was shown to increase the expression of MAFB and induce the phosphorylation of the ribosomal S6 protein, a marker of mTORC1 activation, which is implicated in this differentiation process. pnas.org

A hallmark of APC activation by this compound is the significant upregulation of costimulatory molecules. nih.gov In both murine macrophages (RAW264.7 cells) and bone marrow-derived DCs, treatment with this compound leads to enhanced expression of CD40, CD80 (also known as B7-1), and CD86 (B7-2). nih.govresearchgate.netresearchgate.net This upregulation is critical for providing the necessary secondary signals for T cell activation. ashpublications.org The increased expression of these molecules on the surface of APCs enhances their ability to prime T cells, thereby augmenting the adaptive immune response. nih.govnih.gov

Table 1: Effect of this compound on Costimulatory Molecule Expression on APCs

Macrophage Activation and Phenotypic Changes

Lymphocyte Population Modulation

The activation of APCs by this compound creates a cytokine milieu and a cellular context that profoundly modulates the activity of lymphocyte populations, including T cells and Natural Killer (NK) cells.

This compound promotes the activation and proliferation of T lymphocytes. nih.govnih.gov While some effects may be direct, as T cells can express TLR7, a major mechanism is the indirect activation via this compound-stimulated APCs. nih.gov The upregulation of costimulatory molecules and production of cytokines like IL-12 by DCs and macrophages are crucial for priming naive T cells and driving their differentiation, particularly towards a Th1 phenotype. nih.govashpublications.org Studies have shown that this compound stimulates the proliferation of murine splenocytes, which include T cells, and can inhibit the suppressive activity of regulatory T cells. caymanchem.comnih.govapexbt.com This leads to an enhanced T-cell antitumor response. nih.gov

This compound is a potent activator of Natural Killer (NK) cells. creative-diagnostics.cominvivogen.comnih.govnih.gov This activation can occur both directly, as NK cells express TLR7, and indirectly through cytokines produced by activated DCs. nih.govresearchgate.net Treatment with this compound stimulates splenic NK cells and enhances their cytolytic activity against tumor cell lines. nih.govnih.gov The compound has been shown to increase the expression of cytotoxic effector molecules like perforin (B1180081) and IFN-γ by splenocytes. nih.gov This enhanced cytotoxicity is a key component of the innate immune system's ability to eliminate transformed or infected cells without prior sensitization. innate-pharma.com

Table 2: Summary of this compound's Effects on Lymphocytes

Natural Killer T (NKT) Cell Activation

This compound has been shown to stimulate the activation of Natural Killer T (NKT) cells. nih.govnih.govresearchgate.net In murine studies, treatment with this compound led to a significant increase in the expression of the activation marker CD69 on NKT cells. researchgate.netresearchgate.net This activation is part of a broader stimulation of splenocytes, which also includes T cells and NK cells, and contributes to an enhanced cytolytic capacity against tumor cells. nih.govnih.gov The ability of this compound to directly or indirectly activate NKT cells highlights its role in bridging the innate and adaptive immune systems. nih.gov

Table 1: Effect of this compound on NKT Cell Activation

Cell Type Marker Effect of this compound Research Context
Splenic NKT cells CD69 Significant increase in expression Murine splenocyte culture researchgate.netresearchgate.net
Splenocytes Cytolytic activity Increased against B16 and MCA-38 tumor cells Murine splenocyte culture nih.govnih.gov

Modulation of Regulatory T Cell Activity

The effect of this compound on regulatory T cells (Tregs) is complex and appears to enhance their suppressive function. Studies have demonstrated that murine CD4+CD25+ Treg cells express TLR7, and its stimulation with agonists like this compound enhances their ability to suppress the proliferation of responder T cells. dntb.gov.uanih.gov Specifically, Tregs from mice treated with this compound exhibited enhanced suppressor function in vitro. dntb.gov.uanih.gov This enhanced suppressive activity is associated with increased CD25 expression and heightened sensitivity to Interleukin-2 (IL-2), which can further increase Foxp3 expression in Tregs. dntb.gov.uanih.gov This suggests that TLR7 signaling can modulate the suppressive capacity of Tregs, potentially playing a role in regulating the host immune response against ssRNA viruses. dntb.gov.uanih.gov Some research also indicates that this compound may be among the therapeutic agents that can enhance Tregs in vitro. researchgate.netwindows.net

Cytokine and Chemokine Profile Induction

A hallmark of this compound's immunomodulatory activity is the robust induction of a wide range of cytokines and chemokines. This production is a direct consequence of TLR7 activation in various immune cells.

Production of Type I Interferons (IFN-α/β)

This compound is a potent inducer of type I interferons (IFN-α and IFN-β). invivogen.com This induction is primarily mediated through the activation of plasmacytoid dendritic cells (pDCs), which are major producers of IFN-α. researchgate.netaai.org Upon stimulation with this compound, pDCs trigger the MyD88-dependent signaling pathway, leading to the activation of IRF7 and subsequent transcription of the IFN-α gene. scbt.com Studies have shown that treatment of peripheral blood mononuclear cells (PBMCs) and macrophages with this compound results in the expression of IFN-α mRNA within two hours and a sustained release of IFN-α protein for up to 48 hours. nih.govresearchgate.net This production of type I interferons is crucial for initiating an antiviral state and modulating the activity of other immune cells. nih.govplos.orgsemanticscholar.org The induction of IFN-α by this compound is dependent on TLR7 signaling, as blocking the adaptor protein MyD88 prevents its production. nih.govresearchgate.net

Secretion of Pro-inflammatory Cytokines (e.g., Interleukin-12 (B1171171) (IL-12), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))

In addition to type I interferons, this compound stimulates the secretion of several key pro-inflammatory cytokines. thermofisher.com Activation of TLR7 leads to the production of cytokines such as IL-12, IL-6, and TNF-α. invivogen.comuw.edu In vitro studies using a "vaccination site" model demonstrated that this compound induced a wide range of cytokines, including IL-1α/β, IL-6, and TNF. aai.org Furthermore, this compound has been shown to enhance the production of IL-12 by macrophages and bone marrow-derived dendritic cells. nih.govnih.govresearchgate.net The secretion of these cytokines is a critical component of the inflammatory response, contributing to the recruitment and activation of various immune cells to combat pathogens and malignant cells. thermofisher.comnih.gov Luminex analysis of supernatants from PBMC cultures treated with this compound also revealed the induction of IL-6. asm.org

Table 2: Pro-inflammatory Cytokines Induced by this compound

Cytokine Producing Cells Effect of this compound
IL-12 Macrophages, Dendritic Cells Enhanced production nih.govnih.govresearchgate.net
IL-6 Monocytes, Macrophages, Dendritic Cells Induced secretion thermofisher.comaai.orgasm.org
TNF-α Macrophages, T cells, NK cells Induced secretion thermofisher.comaai.org

Chemokine Expression and Immune Cell Recruitment

The induction of chemokines by this compound plays a vital role in orchestrating the migration of immune cells to sites of inflammation or infection. While specific studies detailing the full chemokine profile induced solely by this compound are limited, the broader class of TLR7 agonists, including the related compound imiquimod (B1671794), has been shown to modulate chemokine expression. For instance, imiquimod has been observed to decrease the expression of CCL17 and CCL22 in B16F10 melanoma, which is associated with reduced recruitment of regulatory T cells. iiarjournals.org Conversely, it can increase the expression of CXCL9, CXCL10, and CXCL11, chemokines known to attract effector T cells. iiarjournals.org Given the similar mechanism of action, it is plausible that this compound induces a comparable chemokine profile, thereby facilitating the recruitment of a diverse range of immune effector cells to target tissues.

Antiviral Research Applications

General Antiviral Mechanisms and Immune Response Enhancement

Gardiquimod's primary mechanism of action involves the stimulation of TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and to a lesser extent in B cells and other myeloid cells. invivogen.com TLR7 activation leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines through signaling pathways involving NF-κB and interferon regulatory factors (IRFs). invivogen.com These cytokines are crucial components of the innate immune response against viral infections. invivogen.comnih.gov

The binding of this compound to TLR7 initiates a signaling cascade that enhances the host's ability to recognize and combat viral pathogens. invivogen.com This makes it a potent inducer of innate immunity. nih.gov Research has shown that this compound can induce the activation of NF-κB in cells expressing TLR7, a key step in the inflammatory and antiviral response. creative-diagnostics.comhellobio.com This broad-spectrum immune enhancement suggests its potential applicability against a variety of viral threats. For instance, studies in fish have shown that this compound exposure elicits a viral-responsive gene profile similar to that of actual viral infections, highlighting its role as a potent immune stimulant. frontiersin.org

Human Immunodeficiency Virus Type 1 (HIV-1) Inhibition Studies

This compound has demonstrated significant inhibitory effects against HIV-1, the virus that causes AIDS. nih.gov Its dual mechanism of action, combining immune system modification with direct antiviral activity, makes it a molecule of high interest in HIV research. nih.gov

Research has shown that this compound potently inhibits HIV-1 replication in key target cells of the immune system. nih.gov In laboratory studies, the addition of this compound to cultures of human macrophages and activated peripheral blood mononuclear cells (PBMCs) significantly reduced viral production. nih.govnih.gov This inhibition was observed against various strains of HIV-1, including X4, R5, and dual-tropic (R5/X4) variants. nih.gov

The inhibitory effect is dose-dependent, with statistically significant reductions in viral replication observed at micromolar concentrations. nih.gov Furthermore, in co-culture experiments where activated PBMCs were added to this compound-treated and HIV-1-exposed macrophages, there was minimal viral amplification for up to 10 days. nih.gov This suggests that this compound can effectively curtail the spread of the virus between these critical immune cell populations. nih.gov

Table 1: Effect of this compound on HIV-1 p24 Levels in Peripheral Blood Mononuclear Cells (PBMCs)

This compound Concentration (µM)Inhibition of HIV-1 p24 ProductionStatistical Significance (p-value)
0.03MinimalNot significant
0.3Significant<0.005
>0.3Potent<0.005

This table summarizes representative data showing a dose-dependent inhibition of HIV-1 replication in PBMCs treated with this compound. Data is based on findings reported in research studies. nih.gov

Beyond its immunomodulatory effects, this compound exhibits direct antiviral activity by targeting a crucial enzyme in the HIV-1 life cycle: reverse transcriptase. nih.govnih.govabcam.com This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.

Studies have demonstrated that this compound can significantly inhibit the activity of HIV-1 reverse transcriptase in biochemical assays. nih.govmedchemexpress.com This finding reveals a second, distinct mode of action for the compound, positioning it as both an immune modifier and a reverse transcriptase inhibitor. nih.govnih.gov This dual functionality is a desirable characteristic for an antiviral agent as it can attack the virus on multiple fronts.

A key component of this compound's anti-HIV-1 efficacy is its ability to induce the production of interferon-alpha (IFN-α), a potent antiviral cytokine. nih.govnih.gov Treatment of both macrophages and activated PBMCs with this compound leads to the rapid transcription of the IFN-α gene and sustained secretion of the IFN-α protein for several days. nih.gov

The importance of IFN-α in this compound's antiviral activity has been confirmed through several experimental approaches. nih.gov Blocking the IFN-α receptor with a neutralizing antibody partially reversed the anti-HIV effect of this compound. nih.govnih.gov Similarly, inhibiting the MyD88 adaptor protein, a key component of the TLR7 signaling pathway that leads to IFN-α production, also reduced the antiviral effect. nih.govnih.gov These findings underscore the critical role of the TLR7-MyD88-IFN-α axis in the anti-HIV-1 activity of this compound. nih.gov

Table 2: Impact of Inhibitors on this compound's Anti-HIV-1 Effect

TreatmentEffect on IFN-α InductionEffect on Anti-HIV-1 Activity
This compound aloneInducedInhibited HIV-1 replication
This compound + MyD88 InhibitorReduced IFN-α transcriptionPartially reversed anti-HIV effect
This compound + IFN-α Receptor AntibodyNo effect on IFN-α productionReduced anti-HIV effect

This table illustrates the central role of the MyD88-IFN-α pathway in the antiviral action of this compound against HIV-1, based on experimental evidence. nih.govnih.gov

The dual action of this compound as both an immune enhancer and a direct-acting antiviral agent suggests its potential to block the transmission of HIV-1, both systemically and at mucosal surfaces, which are the primary sites of initial infection. nih.govnih.gov By inhibiting local viral replication within macrophages and CD4+ T cells at the portal of entry, this compound could prevent the initial establishment of infection and its subsequent spread throughout the body. nih.gov

The ability to both inhibit reverse transcriptase and stimulate a potent innate immune response at the site of infection could be particularly advantageous in a microbicide context. nih.gov While further research is needed, the existing data strongly supports the development of this compound as a novel therapeutic agent aimed at preventing HIV-1 transmission. nih.govnih.gov

Antitumor Research Applications

General Antitumor Mechanisms

Gardiquimod's antitumor activity is multifaceted, involving both direct actions on malignant cells and, more prominently, the potentiation of the host's immune system.

Direct Effects on Tumor Cells (e.g., Inhibition of Proliferation, Induction of Apoptosis, Suppression of Migration)

While many TLR7 agonists are thought to exert their effects primarily through immune modulation, some studies indicate that this compound may have direct effects on cancer cells. nih.gov Research involving a human pancreatic adenocarcinoma cell line, BxPC-3, has shown that activation of TLR7 by this compound can inhibit cell proliferation and migration while inducing apoptosis. spandidos-publications.comspandidos-publications.com This process is linked to the modulation of key regulatory proteins; this compound treatment was found to downregulate the expression of cyclin B1, cyclin E, and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). spandidos-publications.comnih.gov Concurrently, it upregulates the pro-apoptotic B-cell-associated X protein (Bax). spandidos-publications.comnih.gov These findings suggest that this compound can directly interfere with the cell cycle and survival pathways within these specific cancer cells. spandidos-publications.com

Table 1: Observed Direct Effects of this compound on Pancreatic Cancer Cells (BxPC-3)

Cellular Process Effect Associated Molecular Changes Source
Proliferation Inhibition Downregulation of cyclin B1 and cyclin E spandidos-publications.comnih.gov
Apoptosis Induction Downregulation of Bcl-2; Upregulation of Bax spandidos-publications.comnih.gov

| Migration | Inhibition | Not specified | spandidos-publications.comspandidos-publications.com |

Enhancement of Immune-Mediated Antitumor Responses

The principal antitumor mechanism attributed to this compound is its ability to act as a potent modifier of both the innate and adaptive immune systems. nih.govresearchgate.net As a TLR7/8 agonist, it stimulates a cascade of immune events. frontiersin.org

This compound activates antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). nih.govresearchgate.net This activation leads to the enhanced expression of costimulatory molecules, including CD40, CD80, and CD86, and promotes the production of crucial cytokines like Interleukin-12 (B1171171) (IL-12). ncats.ionih.govresearchgate.net These actions are critical for priming and augmenting an adaptive immune response. researchgate.net

Consequently, this APC activation promotes the proliferation and activation of various effector immune cells, including T cells, natural killer (NK) cells, and natural killer T (NKT) cells. nih.govnih.gov Studies have demonstrated that this compound increases the cytolytic activity of splenocytes and NK cells against tumor cells. nih.govresearchgate.netresearchgate.net This broad-based immune stimulation underscores its potential to overcome tumor-induced immunosuppression and generate an effective antitumor response. frontiersin.orgnih.gov

Table 2: Summary of this compound's Immune-Mediated Effects

Immune Cell/Process Effect of this compound Outcome Source
Dendritic Cells (DCs) & Macrophages Activation and Maturation Increased expression of CD40, CD80, CD86; Increased IL-12 production nih.govresearchgate.net
T Cells, NK Cells, NKT Cells Activation and Proliferation Enhanced effector function nih.govresearchgate.netnih.gov
Splenocytes/NK Cells Increased Cytolytic Activity Enhanced killing of tumor cells (e.g., B16, MCA-38) nih.govresearchgate.netresearchgate.net

Specific Cancer Models and Preclinical Investigations

The therapeutic potential of this compound has been explored in several preclinical cancer models, providing insights into its activity against specific malignancies.

Melanoma Immunotherapy Enhancement

In murine models of melanoma, this compound has been shown to significantly enhance the efficacy of DC-based immunotherapies. nih.govresearchgate.net When used in combination with a DC vaccine loaded with tumor lysate, this compound led to delayed growth of subcutaneous B16 melanoma tumors and suppressed pulmonary metastasis. nih.govnih.gov In these studies, this compound was observed to have more potent antitumor activity than Imiquimod (B1671794), another well-known TLR7 agonist. nih.govresearchgate.netnih.gov The mechanism involves augmenting the cytotoxicity of splenic cells against B16 melanoma cells and promoting a robust, T-cell-mediated antitumor response. nih.govresearchgate.net

Hepatocellular Carcinoma Research

This compound's potential in treating hepatocellular carcinoma (HCC) has also been investigated. In one preclinical study, a combination therapy that included this compound was reported to significantly suppress the growth of human HepG2 liver carcinoma xenografts. researchgate.net The proposed mechanism involves the enhancement of cross-talk between NK cells and DCs, leading to improved antitumor immune responses. researchgate.netarctomsci.com In a different model using woodchucks with HCC, ex vivo stimulation of peripheral blood mononuclear cells with this compound after cryoablation resulted in an augmented systemic immune response, suggesting it could boost the effects of other local therapies. nih.gov

Pancreatic Cancer Cell Modulation

As detailed in section 5.1.1, research on the human pancreatic adenocarcinoma cell line BxPC-3 has provided evidence of this compound's ability to directly modulate cancer cell behavior. spandidos-publications.com The activation of TLR7 in these cells by this compound inhibits proliferation and migration while inducing apoptosis. spandidos-publications.com This is achieved by altering the expression of genes that control the cell cycle and cell death, such as cyclins and members of the Bcl-2 family. spandidos-publications.comnih.gov Furthermore, this compound treatment in BxPC-3 cells was shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF) and upregulate anticancer genes like PTEN and Tissue Inhibitor of Metalloproteinase 1 (TIMP-1). nih.gov

Table 3: Preclinical Findings for this compound in Specific Cancer Models

Cancer Model Key Findings Mechanism/Observation Source
Melanoma (B16) Delayed tumor growth and suppressed metastasis when combined with a DC vaccine. Enhanced T-cell and NK cell cytotoxicity; More potent than Imiquimod in this model. nih.govresearchgate.netnih.gov
Hepatocellular Carcinoma (HepG2, Woodchuck) Suppressed growth of xenografts; Augmented systemic immune response post-cryoablation. Enhanced DC-NK cell cross-talk. researchgate.netarctomsci.comnih.gov

| Pancreatic Cancer (BxPC-3) | Inhibited proliferation and migration; Induced apoptosis. | Downregulation of cyclins, Bcl-2, VEGF; Upregulation of Bax, PTEN, TIMP-1. | spandidos-publications.comspandidos-publications.comnih.gov |

Investigations in Other Solid Tumors and Hematological Malignancies

The therapeutic potential of this compound, a potent Toll-like receptor 7 (TLR7) and TLR8 agonist, has been explored in a variety of solid tumors beyond primary skin cancers, as well as in hematological malignancies. nih.govbiosynth.com Research has primarily focused on its ability to stimulate robust innate and adaptive immune responses. nih.govfrontiersin.org Investigations often highlight this compound's effects as a monotherapy or as a component of combination therapies designed to enhance antitumor immunity and overcome resistance mechanisms. researchgate.netbiorxiv.org

Solid Tumors

Preclinical studies have demonstrated this compound's activity across several types of solid tumors, frequently in combination with other therapeutic agents to achieve synergistic effects.

Melanoma: In murine models of melanoma, this compound has shown significant antitumor activity, particularly when combined with other treatments. nih.govnih.gov When used in conjunction with a dendritic cell (DC) vaccine, this compound helped delay the growth of subcutaneous B16 melanoma and suppress pulmonary metastasis. nih.govresearchgate.netnih.gov Research comparing this compound to another imidazoquinoline, Imiquimod, found that this compound exhibited more potent antitumor effects. nih.govnih.gov In another combination strategy, this compound encapsulated in poly lactide-co-glycolide (PLGA) nanoparticles (Gardi-PLGA) was administered with the vasculature disrupting agent (VDA) 5,6-Dimethylxanthenone-4-acetic acid (DMXAA). oncotarget.comnih.govoncotarget.com This approach significantly inhibited tumor growth in a mouse melanoma model and resulted in a 63.6% survival rate after 54 days, an outcome attributed to the synergistic effects of DC activation-led immune stimulation and vasculature disruption. nih.govoncotarget.com The combination also led to a significant increase in the infiltration of CD8+ T cells into the tumor. oncotarget.com

Pancreatic Cancer: Studies on pancreatic cancer cell lines have revealed a direct antitumor role for this compound. mdpi.com Stimulation with this compound was found to inhibit cell proliferation and induce apoptosis. mdpi.com This was achieved by downregulating anti-apoptotic proteins like B-cell lymphoma 2 (BCL2) and cell cycle regulators cyclin B1 and cyclin E, while upregulating the pro-apoptotic B-cell-associated X protein (BAX). mdpi.com Furthermore, in BxPC-3 pancreatic cancer cells, this compound stimulation led to the expression of anticancer genes such as PTEN and tissue inhibitor of metalloproteinase 1 (TIMP-1), and a downregulation of Vascular Endothelial Growth Factor (VEGF). mdpi.com

Hepatocellular Carcinoma (HCC): this compound has been evaluated in preclinical models for liver cancer. nih.govmedchemexpress.com In one study, the combination of this compound with dendritic cells resulted in the significant suppression of growth in human HepG2 liver carcinoma xenografts. medchemexpress.com

Breast Cancer: The application of this compound in breast cancer has been explored through advanced drug delivery systems. mdpi.com Researchers developed mesoporous silica-coated polydopamine (PDA) nanoparticles to carry this compound for a combination of photothermal therapy (PTT) and immunotherapy. In studies using MCF-7 breast cancer cells, these this compound-loaded nanoparticles were shown to inhibit cancer cell proliferation. mdpi.com

Table 1: Preclinical Research of this compound in Solid Tumors

Cancer Type Model / Cell Line Key Research Findings Source(s)
Melanoma B16 melanoma mouse model Combination with a DC vaccine delayed tumor growth and suppressed pulmonary metastasis. nih.govresearchgate.netnih.gov
B16-F10 melanoma mouse model Combination with the vasculature disrupting agent DMXAA significantly inhibited tumor growth and improved survival. oncotarget.comnih.govoncotarget.com
Pancreatic Cancer BxPC-3 pancreatic cancer cells Inhibited cell proliferation, induced apoptosis, and modulated expression of cancer-related genes (e.g., BCL2, BAX, PTEN, VEGF). mdpi.com
Hepatocellular Carcinoma Human HepG2 liver carcinoma xenografts Combination with dendritic cells significantly suppressed tumor growth. medchemexpress.com
Breast Cancer MCF-7 breast cancer cells This compound-loaded nanoparticles used for combination photothermal/immunotherapy inhibited cell proliferation. mdpi.com

Hematological Malignancies

While direct research on this compound in hematological malignancies is less extensive, studies involving other closely related TLR7/8 agonists, such as Resiquimod (B1680535), indicate potential therapeutic avenues for these cancers. frontiersin.orgnih.gov The overarching principle is the activation of an antitumor immune response, which is relevant for various blood cancers. nih.gov Imidazoquinolines as a class have been noted for their potential role in oncology, including in hematological malignancies. nih.govresearchgate.net

Investigations into the broader class of TLR7/8 agonists have shown effects such as the induction of apoptosis in acute myeloid leukemia (AML) cells and the expansion of antigen-specific CD8+ T cells in lymphoma models when combined with radiation. frontiersin.org One study highlighted that a novel TLR7 agonist could reverse natural killer (NK) cell anergy and lead to cures in mice with RMA-S lymphoma. frontiersin.org These findings suggest that this compound, as a potent TLR7/8 agonist, may hold similar promise for the treatment of various hematological cancers. nih.govfrontiersin.org

Table 2: Investigations of TLR7/8 Agonists in Hematological Malignancies

Malignancy Agonist Model / Setting Key Research Findings Source(s)
Acute Myeloid Leukemia (AML) Resiquimod (R848) AML cells Induced apoptosis and upregulated MHC molecule expression. frontiersin.org
T-cell Lymphoma Resiquimod (R848) T-cell lymphoma tumor-bearing mice Combination with radiation therapy induced expansion of antigen-specific CD8+ T cells and prolonged survival. frontiersin.org
Lymphoma Novel TLR7 agonist RMA-S lymphoma-bearing mice Reversed NK cell anergy and cured the mice. frontiersin.org

Vaccine Adjuvant Research

Principles of Adjuvant Activity and Immune System Potentiation

The primary mechanism behind Gardiquimod's adjuvant activity lies in its function as a specific agonist for Toll-like receptor 7 (TLR7). invivogen.comapexbt.com TLRs are a class of pattern-recognition receptors (PRRs) that are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). creative-diagnostics.comapexbt.comfrontiersin.org TLR7, located in the endosomes of immune cells, is specialized in detecting single-stranded viral RNA. invivogen.cominvivogen.com

By binding to and activating TLR7, this compound mimics a viral infection, triggering a cascade of downstream signaling events. invivogen.com This activation predominantly occurs in antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, which are crucial for initiating an adaptive immune response. nih.govbiosynth.com Specifically, this compound stimulates plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons (IFN-α). invivogen.comnih.gov

The activation of APCs by this compound leads to several key outcomes that potentiate the immune system:

Upregulation of Costimulatory Molecules: Activated DCs and macrophages increase the expression of surface molecules like CD40, CD80, and CD86. nih.govresearchgate.net These molecules are essential for providing the secondary signals required to fully activate T cells.

Production of Pro-inflammatory Cytokines: this compound induces the secretion of a suite of cytokines, including Type I interferons (IFN-α), Interleukin-12 (B1171171) (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). invivogen.comnih.govnih.govkns.org These cytokines create an inflammatory environment at the site of injection, recruit other immune cells, and direct the nature of the subsequent adaptive immune response, particularly towards a T helper 1 (Th1) phenotype. invivogen.comfrontiersin.org

By initiating a powerful innate immune response, this compound effectively bridges the gap to the adaptive immune system, ensuring a more robust and targeted response to the co-administered vaccine antigen. invivogen.comnih.gov This ability to shape and amplify the immune response is the cornerstone of its potential as a next-generation vaccine adjuvant. invivogen.compnas.org

Enhancement of Adaptive Immune Responses

This compound's stimulation of the innate immune system translates directly into a significant enhancement of both arms of the adaptive immune response: humoral (antibody-mediated) and cellular immunity. nih.gov

This compound has been shown to be an effective adjuvant for augmenting antibody production. invivogen.com The strong induction of Th1-polarizing cytokines, such as IL-12 and IFN-α, creates an environment conducive to robust B-cell activation and differentiation into antibody-secreting plasma cells. invivogen.cominvivogen.com Research has demonstrated that co-delivery of this compound with an antigen leads to higher titers of specific antibodies.

In studies using Norwalk virus-like particles (NV VLPs) as a model antigen, this compound delivered intranasally induced significant NV VLP-specific serum IgG and, importantly, mucosal IgA responses in the gastrointestinal, respiratory, and reproductive tracts. apexbt.comtandfonline.com The ability to elicit strong mucosal immunity is a highly desirable feature for vaccines against pathogens that enter the body through mucosal surfaces. caymanchem.com

A key feature of this compound as an adjuvant is its powerful ability to augment cell-mediated immunity, which is critical for clearing virally infected cells and tumor cells. creative-diagnostics.comnih.gov Research demonstrates that this compound directly and indirectly promotes the activation and function of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. invivogen.comnih.gov

Studies have shown that this compound:

Promotes the proliferation of murine splenocytes, including T cells, NK cells, and NKT (natural killer T) cells. nih.govnih.gov

Increases the cytolytic activity of splenocytes against tumor cell lines. nih.govresearchgate.net

Stimulates the production of IFN-γ, a hallmark cytokine of the Th1 response, which further activates macrophages and CTLs. nih.govkns.org

Enhances the expression of cytotoxic effector molecules like perforin (B1180081) and FasL in splenocytes. researchgate.net

This potentiation of cellular immunity makes this compound a particularly attractive adjuvant for therapeutic cancer vaccines and for vaccines against intracellular pathogens where antibody responses alone are insufficient. nih.govnih.gov

Immune Cell TypeEffect of this compoundKey Molecules Induced/UpregulatedFunctional OutcomeReference
Dendritic Cells (DCs)Activation and MaturationCD40, CD80, CD86, IL-12, Type I IFNEnhanced antigen presentation; T-cell activation nih.govresearchgate.net
MacrophagesActivationIL-12, TNF-αEnhanced phagocytosis; T-cell activation nih.govresearchgate.netkns.org
T CellsActivation and ProliferationIFN-γAugmented cell-mediated immunity nih.govnih.gov
Natural Killer (NK) CellsActivation and ProliferationNKG2D, Perforin, FasLIncreased cytotoxicity against target cells nih.govnih.govresearchgate.net
B CellsActivation and DifferentiationIgG, IgAPotentiated antibody production apexbt.cominvivogen.comtandfonline.com

Antibody Production Potentiation

Applications in Specific Vaccine Development

The immunomodulatory profile of this compound has led to its evaluation in various next-generation vaccine platforms, particularly for cancer and challenging infectious diseases.

This compound is considered a potent adjuvant for potentiating the efficacy of DC-based tumor immunotherapies. creative-diagnostics.cominvivogen.comnih.gov This strategy involves loading a patient's DCs with tumor-specific antigens and re-infusing them to stimulate an anti-tumor immune response. binasss.sa.crfrontiersin.org The inclusion of an adjuvant like this compound is critical to ensure the DCs become fully activated.

In a murine melanoma model, combining a DC vaccine loaded with tumor lysate with this compound administration led to:

Delayed growth of subcutaneous B16 melanoma tumors. nih.govnih.gov

Suppression of pulmonary metastasis. nih.govnih.govresearchgate.net

Enhanced expression of costimulatory molecules and IL-12 by DCs. nih.govresearchgate.net

These findings suggest that this compound can significantly improve the therapeutic outcome of DC-based vaccines by augmenting the activation of APCs and subsequently enhancing the T-cell anti-tumor response. nih.govnih.gov Research indicates that this compound demonstrates more potent antitumor activity than the related imidazoquinoline, Imiquimod (B1671794). nih.govnih.gov

This compound's ability to drive a strong Th1 response makes it a suitable adjuvant for vaccines against intracellular pathogens like Mycobacterium tuberculosis (Mtb) and for enhancing responses to subunit vaccines like VLPs.

Tuberculosis (TB): A novel TB subunit vaccine candidate, the ID83 fusion protein, was formulated with this compound in an emulsion. nih.govnih.gov When administered intradermally to mice, this formulation provided protection against a subsequent Mtb challenge. creative-diagnostics.cominvivogen.comnih.govcapes.gov.br Interestingly, the same vaccine was not protective when given subcutaneously, highlighting that the route of immunization can be critical for the efficacy of certain adjuvant formulations. nih.govnih.govcapes.gov.br

Virus-Like Particles (VLPs): VLPs are highly immunogenic but non-infectious structures that mimic the conformation of native viruses, making them excellent vaccine candidates. mdpi.com However, their immunogenicity can be further improved with adjuvants. tandfonline.com this compound has proven to be an effective mucosal adjuvant for VLP-based vaccines. creative-diagnostics.comcaymanchem.com When co-delivered intranasally with Norwalk virus VLPs, this compound elicited robust systemic IgG and mucosal IgA responses. apexbt.comcaymanchem.com Adjuvants like this compound can also be encapsulated within VLPs to further enhance antibody responses. mdpi.com

Vaccine TypeAntigen/ModelKey FindingsObserved Immune ResponseReference
Tumor VaccineDendritic Cell (DC) vaccine with B16 melanoma lysateDelayed tumor growth and suppressed metastasis in mice.Enhanced T-cell and NK-cell activation; Increased IL-12 production. nih.govnih.govresearchgate.net
Infectious Disease (Tuberculosis)ID83 Mtb fusion proteinProtected mice against Mtb challenge when given intradermally.Induced a protective Th1 immune response (IFN-γ). nih.govnih.govcapes.gov.br
Infectious Disease (Virus-Like Particle)Norwalk Virus (NV) VLPsElicited robust systemic and mucosal antibody responses.Induced high levels of NV VLP-specific serum IgG and mucosal IgA. apexbt.comtandfonline.comcaymanchem.com

Mucosal Adjuvant Development

This compound, an imidazoquinoline compound, is an experimental immune response modifier that functions as a selective agonist for Toll-like receptor 7 (TLR7). creative-diagnostics.cominvivogen.comwikipedia.org Its ability to activate innate immune cells, such as dendritic cells, and promote the activation of T cells and natural killer (NK) cells has positioned it as a candidate for vaccine adjuvant research. creative-diagnostics.cominvivogen.com A significant area of this research has focused on its potential as a mucosal adjuvant, particularly for vaccines delivered intranasally. creative-diagnostics.comcaymanchem.com Mucosal vaccination is a desirable strategy as it can induce both systemic immunity and localized immune responses at mucosal surfaces, which are the entry points for many pathogens. tandfonline.commdpi.com

Research has shown that this compound can be a potent mucosal adjuvant for vaccines based on virus-like particles (VLPs). creative-diagnostics.cominvivogen.com VLPs are a safe vaccine platform, but often require an adjuvant to elicit a sufficiently robust immune response. tandfonline.com Studies involving Norwalk virus (NV) VLPs have been pivotal in demonstrating this compound's efficacy. When co-delivered intranasally with plant-derived NV VLPs in murine models, this compound was found to induce significant antigen-specific systemic and mucosal immune responses. asm.orgnih.gov

The immune response elicited by this compound is characterized by the production of both systemic IgG antibodies and, crucially for mucosal immunity, IgA antibodies at various mucosal sites. asm.orgnih.gov In studies with NV VLPs, intranasal administration with this compound led to the generation of NV VLP-specific IgA in the gastrointestinal, respiratory, and reproductive tracts. asm.orgnih.govnih.gov This broad mucosal response is a key advantage, as it suggests that intranasal vaccination with a this compound-adjuvanted vaccine could offer protection at distal mucosal surfaces. tandfonline.comnih.gov

The effectiveness of this compound has been compared to other well-known adjuvants. Research indicates that the immune responses induced by this compound are comparable to those elicited by cholera toxin (CT), a powerful but toxic "gold standard" experimental mucosal adjuvant. asm.orgnih.govnih.gov Furthermore, this compound was shown to be superior to Resiquimod (B1680535) (R848), a TLR7/8 agonist, in inducing both systemic and mucosal responses to NV VLPs when delivered nasally. asm.orgnih.gov The differential responses between this compound (a specific TLR7 agonist) and Resiquimod (a TLR7/8 agonist) may be linked to the specific nature of murine TLRs. invivogen.comasm.org In comparative studies with other potential adjuvants like murabutide, this compound was found to stimulate equivalent mucosal IgA and systemic IgG responses. plos.org

The mechanism behind this compound's adjuvant activity involves the stimulation of a mixed Th1/Th2 immune response. asm.org While it induces high levels of IgG1, indicative of a Th2 response, it also significantly enhances IgG2a levels, suggesting Th1 involvement. asm.org This balanced response is beneficial for generating comprehensive immunity against viral pathogens. asm.org Studies have also highlighted that using this compound as a nasal adjuvant can offer significant dose-sparing advantages, meaning a smaller amount of the vaccine antigen is needed to achieve a protective immune response. tandfonline.comtandfonline.com

Beyond norovirus, the potential of this compound as a mucosal adjuvant has been explored for other pathogens. In studies with an influenza VLP vaccine, however, intranasal immunization with this compound did not significantly enhance antibody levels, whereas adjuvants like Alum, CpG, and MPL did. nih.gov Other research has noted that imidazoquinolines, including this compound, have been shown to induce mucosal immune responses when co-delivered with hepatitis B surface antigen in chitosan (B1678972) nanocapsules via intranasal vaccination in mice. nih.gov Research has also investigated this compound's ability to inhibit HIV-1 infection in macrophages and T cells, suggesting it could be developed as a therapeutic to block mucosal transmission of HIV-1, partly by acting as a reverse transcriptase inhibitor and inducing interferon-alpha. caymanchem.comnih.gov

Table 1: Comparative Adjuvant Activity of Intranasal this compound with Norwalk Virus (NV) Virus-Like Particles (VLPs)

Adjuvant Antigen Key Findings Immune Response Type Reference
This compound (GARD) NV VLP Induced robust serum IgG and mucosal IgA in gastrointestinal, respiratory, and reproductive tracts. Systemic (IgG) & Mucosal (IgA); Mixed Th1/Th2 asm.orgnih.gov
Cholera Toxin (CT) NV VLP Induced comparable systemic IgG and mucosal IgA responses to GARD. Systemic (IgG) & Mucosal (IgA) asm.orgnih.gov
Resiquimod (R848) NV VLP Induced inferior systemic and mucosal immune responses compared to GARD. Systemic (IgG) & Mucosal (IgA) asm.orgnih.gov
This compound (GARD) NV VLP Mucosal adjuvant activity was comparable to CT and murabutide. Systemic (IgG) & Mucosal (IgA) nih.govplos.org
This compound (GARD) NV VLP Offers significant dose-sparing advantages for inducing specific and functional antibody responses. Systemic & Mucosal tandfonline.comtandfonline.com

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Alum | | Cholera Toxin (CT) | | CpG | | this compound | | Imiquimod | | Interferon-alpha | | Monophosphoryl Lipid A (MPL) | | Murabutide | | Resiquimod (R848) |

Structure Activity Relationships Sar and Analog Development

Analysis of Imidazoquinoline Scaffold Modifications

The 1H-imidazo[4,5-c]quinoline scaffold is the core structure of gardiquimod and related compounds, and it is crucial for their immunostimulatory activity. tandfonline.com Modifications at several positions on this scaffold have been systematically explored to elucidate their impact on TLR7 activation.

A significant body of research has focused on substitutions at the N1, C2, and C4 positions of the imidazoquinoline ring. tandfonline.comnih.gov Using this compound as a lead compound, libraries of derivatives have been synthesized to probe the structure-activity relationships (SAR). tandfonline.com

Key findings from these studies include:

C4 Position: The 4-amino group is considered essential for activity. Any modification or replacement of this group generally leads to a significant loss of potency. nih.govresearchgate.net

C2 Position: The nature of the substituent at the C2 position significantly influences the compound's potency. For instance, a systematic exploration of N1-benzyl-C2-alkyl substituents revealed a clear correlation between the length of the alkyl chain and TLR7-agonistic activity, with an n-butyl group being optimal. nih.gov Conversely, some studies have suggested that the C2 position is not an appropriate site for certain modifications. tandfonline.com

N1 Position: The N1 position has been shown to tolerate a variety of substituents, which can modulate the compound's activity and properties. tandfonline.comresearchgate.net Swapping the substituents at the N1 and C2 positions has, in some cases, resulted in highly potent compounds. nih.gov

Imidazole (B134444) Ring: The integrity of the imidazole ring system is critical for ligand recognition by TLR7. nih.govnih.gov Replacing the imidazole ring with other moieties, such as a triazole or a cyclic urea, results in a complete loss of biological activity. nih.govnih.gov

Position of ModificationGeneral ObservationReference
C4-amino groupEssential for activity; modifications are detrimental. nih.govresearchgate.net
C2 positionAlkyl chain length influences potency; n-butyl group found to be optimal in some series. nih.gov
N1 positionTolerates various substituents, allowing for modulation of activity. tandfonline.comresearchgate.net
Imidazole RingCrucial for TLR7 recognition; replacement leads to inactive compounds. nih.govnih.gov

Identification of Key Structural Determinants for TLR7 Selectivity and Potency

This compound is known to be a selective TLR7 agonist, particularly at lower concentrations. invivogen.comnih.govmedchemexpress.com At higher concentrations (≥3 µg/ml), it can also activate TLR8. invivogen.com The structural features that govern this selectivity and its high potency have been a key area of investigation.

The electronic configuration of the heterocyclic system plays a significant role in determining the agonistic activity and selectivity for TLR7 versus TLR8. tandfonline.comnih.gov Molecular modeling studies have further illuminated the subtle interactions that drive this selectivity.

Key determinants for TLR7 selectivity and potency include:

Hydrogen Bonding: The imidazoquinoline core, specifically the nitrogen atoms in the heterocyclic system, forms crucial hydrogen bonds with amino acid residues in the TLR7 binding pocket. Molecular dynamics simulations have shown that imidazoquinoline derivatives can form stable hydrogen bonds with residues like D555 of TLR7. plos.org

Van der Waals Interactions: The substituents on the imidazoquinoline scaffold contribute significantly to the binding affinity through van der Waals interactions. plos.org For example, the nature of the aliphatic side chain can influence interactions with hydrophobic residues in the binding site. plos.org

Comparative Structure-Activity Studies with Related Toll-like Receptor Agonists (e.g., Imiquimod (B1671794), Resiquimod)

This compound belongs to the same class of imidazoquinoline TLR agonists as imiquimod and resiquimod (B1680535). researchgate.netbiorxiv.org Comparative studies of these molecules have provided valuable insights into the SAR of this class.

Imiquimod: Like this compound, imiquimod is a selective TLR7 agonist. nih.govresearchgate.net However, this compound is generally considered to be more potent. invivogen.com For example, this compound can induce NF-κB activation in reporter cells at a concentration of 0.1 µg/ml, whereas imiquimod requires a concentration of 1 µg/ml to achieve a similar effect. invivogen.com

Resiquimod (R848): In contrast to this compound and imiquimod, resiquimod is a dual agonist for both TLR7 and TLR8. nih.govresearchgate.net Structurally, resiquimod possesses an ethoxymethyl group at the C2 position, a feature absent in this compound. nih.gov The removal of this C2 ethoxymethyl moiety from resiquimod leads to a reduction in TLR7 activity and a complete loss of TLR8 activity. nih.gov This highlights the critical role of the C2 substituent in determining TLR7/8 selectivity.

These comparative analyses demonstrate that even modest structural changes among these imidazoquinoline analogs can lead to significant variations in their potency and their selectivity for TLR7 and TLR8. tandfonline.comnih.gov

CompoundTLR ActivityRelative Potency/Key FeatureReference
This compoundSelective TLR7 agonist (can activate TLR8 at higher concentrations)More potent than Imiquimod. invivogen.com
ImiquimodSelective TLR7 agonistLess potent than this compound. invivogen.comnih.gov
Resiquimod (R848)Dual TLR7/TLR8 agonistC2-ethoxymethyl group is crucial for TLR8 activity. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches in SAR

To gain a deeper, atomistic understanding of the SAR of this compound and its analogs, researchers have employed molecular modeling and simulation techniques. plos.orgnih.gov These computational approaches complement experimental data and provide insights into the molecular interactions between the agonists and the TLR7 receptor.

Molecular dynamics (MD) simulations have been used to study the binding of this compound, resiquimod, and other analogs to both TLR7 and TLR8. plos.org These simulations have revealed that:

The binding of agonists can influence the conformational state of the TLR7 dimer. plos.org

The van der Waals interactions between the agonist and the receptor are a major driving force for binding and selectivity. plos.org

Specific amino acid residues within the binding pocket are critical for recognizing and binding the imidazoquinoline scaffold. plos.org

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to correlate the structural features of various heterocyclic TLR7 agonists with their biological activity. acs.org These models can help to predict the potency of new, unsynthesized compounds and guide the design of more effective TLR7 agonists. nih.gov By combining statistical learning-based QSAR with molecular docking and MD simulations, researchers are working to identify novel and potent TLR7 agonists. nih.gov

Preclinical Research Methodologies and in Vivo Models

In Vitro Cellular Assay Systems

In vitro studies are fundamental to understanding the mechanism of action of Gardiquimod at a cellular level. These assays provide a controlled environment to dissect its effects on different cell types and signaling pathways.

Primary Immune Cell Culture Models (e.g., Splenocytes, Bone Marrow-Derived Dendritic Cells, Macrophages, Peripheral Blood Mononuclear Cells)

Primary immune cells isolated directly from human or animal tissues provide a more physiologically relevant model for studying the effects of this compound.

Bone Marrow-Derived Dendritic Cells (BMDCs) and Macrophages: Dendritic cells and macrophages are key antigen-presenting cells (APCs) that bridge the innate and adaptive immune systems. This compound has been shown to activate both murine bone marrow-derived dendritic cells and macrophages. nih.govnih.gov This activation is characterized by the enhanced expression of co-stimulatory molecules like CD40, CD80, and CD86, and the production of cytokines such as IL-12. researchgate.net

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a readily accessible source of human immune cells, including lymphocytes and monocytes. lonza.com In the context of HIV-1 research, this compound has been shown to significantly inhibit the infection of activated PBMCs by various strains of the virus. nih.govnih.gov This inhibition is associated with the induction of interferon-alpha (IFN-α). nih.gov Furthermore, this compound treatment of activated PBMCs has been shown to reduce HIV-1 DNA levels. researchgate.net

Cell ModelKey Effect of this compoundAssociated FindingsReference
Murine SplenocytesPromotes proliferation and cytotoxicityActivation of T cells, NK cells, and NKT cells. nih.govresearchgate.net
Murine Bone Marrow-Derived Dendritic Cells (BMDCs)Activation and maturationIncreased expression of CD40, CD80, CD86; IL-12 production. nih.govresearchgate.net
Murine MacrophagesActivationIncreased expression of co-stimulatory molecules. researchgate.net
Human Peripheral Blood Mononuclear Cells (PBMCs)Inhibition of HIV-1 infectionInduction of IFN-α; reduced HIV-1 DNA levels. nih.govresearchgate.net

Cancer Cell Line Studies (e.g., BxPC-3, B16, MCA-38)

While this compound's primary mechanism of action is immune stimulation, some studies have investigated its direct effects on cancer cells.

BxPC-3: This is a human pancreatic adenocarcinoma cell line. xenograft.net Studies have utilized BxPC-3 cells in conjunction with other therapeutic agents to explore combination therapies. For instance, the effects of OSU-A9, a compound that modulates the p38-JAK-STAT3 signaling pathway, have been investigated in BxPC-3 cells. oncotarget.com

B16 and MCA-38: These are murine melanoma and colon adenocarcinoma cell lines, respectively. nih.govnih.gov In vitro studies have shown that splenocytes treated with this compound exhibit increased cytotoxicity against both B16 and MCA-38 tumor cells. researchgate.net However, it's important to note that some research indicates this compound itself is not directly cytotoxic to B16-F10 melanoma cells. oncotarget.com The anti-tumor effect observed is primarily mediated by the activation of immune cells. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects, efficacy, and therapeutic potential of this compound in a whole-organism context.

Murine Tumor Models (e.g., Subcutaneous and Metastatic Models)

Murine tumor models are widely used to assess the anti-cancer activity of immunomodulatory agents like this compound.

Subcutaneous Models: In these models, tumor cells are injected under the skin of mice, leading to the formation of a solid tumor. researchgate.net Studies using subcutaneous B16 melanoma models have shown that this compound, particularly when used as an adjuvant with a DC-based vaccine, can delay tumor growth. nih.govresearchgate.net The combination therapy resulted in smaller tumor volumes and weights compared to control groups. researchgate.net

Metastatic Models: To mimic the spread of cancer to distant organs, metastatic models are employed. For instance, B16 melanoma cells can be injected into the tail vein of mice to establish lung metastases. researchgate.net In this setting, this compound, in combination with a DC vaccine, has been shown to suppress the formation of pulmonary metastases. nih.govresearchgate.net

Tumor ModelCancer Cell LineKey Finding with this compoundReference
SubcutaneousB16 MelanomaDelayed tumor growth (in combination with DC vaccine). nih.govresearchgate.net
Metastatic (Lung)B16 MelanomaSuppression of pulmonary metastasis (in combination with DC vaccine). nih.govresearchgate.net

Immunogenicity Studies in Various Animal Species

The immunomodulatory properties of this compound, a selective Toll-like receptor 7 (TLR7) agonist, have been investigated in a variety of animal models to assess its potential as a vaccine adjuvant and immune response modifier. wikipedia.orgcreative-diagnostics.cominvivogen.com These preclinical studies have been crucial in elucidating the mechanisms by which this compound enhances both innate and adaptive immunity.

In murine models, this compound has demonstrated the ability to stimulate the proliferation of splenocytes and activate various immune cells, including T cells, natural killer (NK) cells, and natural killer T (NKT) cells. nih.govnih.gov This activation leads to an increased cytolytic activity of splenocytes against tumor cell lines. nih.govresearchgate.net Furthermore, this compound enhances the expression of costimulatory molecules and the production of interleukin-12 (B1171171) (IL-12) by macrophages and bone marrow-derived dendritic cells (DCs). nih.govresearchgate.net When used as an adjuvant in a DC-based vaccine for melanoma in mice, this compound improved the antitumor effects, resulting in delayed tumor growth and suppression of pulmonary metastasis. nih.govresearchgate.net In fact, studies have suggested that this compound may possess more potent antitumor activity than another TLR7 agonist, imiquimod (B1671794). nih.gov

This compound's efficacy as a mucosal adjuvant has also been explored. In a study using a Norwalk virus-like particle (VLP) vaccine in mice, intranasal co-administration of this compound induced robust systemic and mucosal immune responses. asm.org Specifically, it led to significantly higher levels of NV VLP-specific serum IgG and its isotypes, as well as mucosal IgA in the gastrointestinal, respiratory, and reproductive tracts, comparable to the effects of the potent mucosal adjuvant cholera toxin. asm.org

Investigations in non-human primates have also been undertaken to evaluate the immunogenicity of TLR agonists. While specific data on this compound in non-human primates is part of broader research into TLR7/8 agonists, these studies are critical as non-human primates can be more predictive of human immune responses than mice for certain vaccine candidates. nih.govresearchgate.netspr-journal.ru For instance, the evaluation of HIV Gag protein conjugated to a TLR7/8 agonist in non-human primates showed enhanced magnitude and quality of Th1 and CD8+ T cell responses. nih.gov

The following tables summarize the key findings from immunogenicity studies of this compound in various animal species.

Table 1: Immunogenicity of this compound in Murine Models

Animal Model Antigen/Vaccine Model Key Findings Reference
C57BL/6 Mice Melanoma (B16 and MCA-38 cell lines) Promoted splenocyte proliferation; activated T, NK, and NKT cells; increased cytolytic activity; enhanced expression of costimulatory molecules and IL-12 by APCs. nih.govresearchgate.net
C57BL/6 Mice DC-based Melanoma Vaccine Delayed growth of subcutaneous B16 melanoma and suppressed pulmonary metastasis when used as an adjuvant. nih.govresearchgate.net
Mice Norwalk Virus-Like Particles (NV VLPs) As a mucosal adjuvant, induced high levels of serum IgG and mucosal IgA, comparable to cholera toxin. asm.org

Table 2: Comparative Immunogenicity of this compound and Other TLR Agonists in Mice

Agonist(s) Antigen/Model Outcome Reference
This compound vs. Imiquimod DC-based Melanoma Vaccine This compound demonstrated more potent antitumor activity. nih.govresearchgate.net

These in vivo studies in various animal species consistently highlight the potential of this compound as a powerful adjuvant capable of augmenting both cellular and humoral immune responses, making it a promising candidate for further development in vaccine formulations and immunotherapies. invivogen.com

Comparative Analyses with Other Toll Like Receptor Agonists

Distinct Immune Activation Profiles Versus Resiquimod (B1680535) (R848)

The differences in immune activation between Gardiquimod and Resiquimod are primarily rooted in their differential engagement of Toll-like receptors. While this compound is a specific TLR7 agonist, Resiquimod (R848) is a potent dual agonist for both TLR7 and TLR8 in humans. invivogen.combio-techne.combiorxiv.org This broader receptor activity allows Resiquimod to stimulate a wider array of immune cells and produce a different cytokine and chemokine signature.

TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). invivogen.cominvivogen.commiltenyibiotec.com Consequently, this compound's effects are largely driven by the activation of TLR7-expressing cells, leading to a strong induction of type I interferons (IFN-α/β). invivogen.comasm.org

In contrast, Resiquimod's dual agonism activates both pDCs via TLR7 and myeloid cells via TLR8. invivogen.comaai.org This leads to a broad-spectrum cytokine response that includes not only type I IFNs but also significant levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, which are largely produced by TLR8-expressing myeloid cells. miltenyibiotec.comaai.orgfrontiersin.org For instance, studies on porcine pDCs showed that while both this compound and Resiquimod induced gene expression changes, Resiquimod tended to induce higher levels of certain cytokines like IL-27 and could downregulate TLR7/8 expression, a pattern not seen with this compound. frontiersin.org

Table 2: Comparative Immune Activation of this compound vs. Resiquimod

FeatureThis compoundResiquimod (R848)
Human Receptor Specificity TLR7-specific invivogen.comcaymanchem.comDual TLR7 and TLR8 agonist invivogen.combio-techne.com
Primary Responding Cells (Human) Plasmacytoid dendritic cells (pDCs), B cells invivogen.commiltenyibiotec.compDCs, B cells, monocytes, macrophages, myeloid dendritic cells invivogen.commiltenyibiotec.com
Key Cytokine Induction Strong Type I Interferon (IFN-α) production invivogen.comasm.orgBroad-spectrum: Type I IFNs, TNF-α, IL-6, IL-12, IFN-γ miltenyibiotec.comfrontiersin.org
Immune Response Profile Predominantly antiviral and pDC-drivenBroad pro-inflammatory response involving both pDCs and myeloid cells

Synergistic or Antagonistic Interactions with Other Immunomodulators

The immunomodulatory activity of this compound can be further enhanced through synergistic interactions with other immune-stimulating agents. Research has demonstrated that combining this compound with other immunomodulators can lead to a more potent and comprehensive immune response than what is achieved with this compound alone.

One area of investigation is the combination of this compound with other TLR agonists. For example, synergistic effects have been noted when TLR7/8 agonists are combined with TLR4 agonists, resulting in an upregulation of cytokines like IFN-γ and IL-12. acs.org This suggests that co-activating multiple innate immune pathways can lead to a more robust and polarized immune outcome.

This compound has also shown synergy with cytokines. When combined with Interleukin-7 (IL-7), this compound can synergistically increase the number of proliferating B and T cells. frontiersin.org This highlights a potential for combining this compound with homeostatic cytokines to boost lymphocyte expansion.

In the context of cancer immunotherapy, this compound has been effectively used as a vaccine adjuvant. In a murine melanoma model, combining this compound with a dendritic cell (DC)-based vaccine resulted in improved antitumor effects, including delayed tumor growth and suppression of metastasis, compared to the DC vaccine alone. researchgate.net This enhanced effect is attributed to this compound's ability to promote the activation of antigen-presenting cells and subsequently enhance the T-cell antitumor response. nih.gov Similarly, synergistic antitumor effects have been observed when imidazoquinolines are combined with radiotherapy, leading to enhanced adaptive immunity. aacrjournals.org

Future Research Directions and Translational Potential

Exploration of Synergistic Effects in Combination Therapies

The potential of Gardiquimod is significantly amplified when used in combination with other therapeutic modalities, creating synergistic effects that enhance anti-tumor and antiviral responses.

With Vasculature Disrupting Agents (VDAs): In preclinical melanoma models, the combination of this compound and the VDA 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) has shown considerable promise. cloudfront.netnih.gov This strategy targets a solid tumor from two angles: DMXAA disrupts the tumor's blood vessels, causing central necrosis, while this compound stimulates an immune response to attack the surviving tumor cells at the periphery. cloudfront.net This combination synergistically enhances the secretion of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (B1171171) (IL-12) from dendritic cells (DCs). cloudfront.netnih.gov Mouse models treated with this combination therapy exhibited significantly reduced tumor volumes and higher survival rates. nih.govoncotarget.com

With mRNA Vaccines and Kinase Inhibitors: A novel approach in melanoma treatment involves a cationic liposome-based mRNA vaccine (GD-LPR) that co-delivers this compound and an mRNA encoding the gp-100 antigen, combined with a PERK inhibitor (GSK2656157). nih.gov This combination modulates the tumor microenvironment by increasing the infiltration of CD8+ T cells, repolarizing tumor-associated macrophages from an immunosuppressive M2 phenotype to an inflammatory M1 phenotype, and suppressing lung metastasis. nih.gov

With Dendritic Cell (DC) Vaccines: this compound has been shown to improve the efficacy of DC-based immunotherapy for melanoma. researchgate.netnih.gov When used as an adjuvant with a tumor lysate-loaded DC vaccine, it delayed subcutaneous tumor growth and suppressed pulmonary metastasis in murine models. nih.gov The mechanism involves enhanced activation of T cells, Natural Killer (NK) cells, and NKT cells, and an increase in the cytolytic activity of splenocytes against tumor cell lines. researchgate.netnih.gov

With Other TLR Agonists: Research has explored combining this compound with agonists for other TLRs. A study involving pulmonary administration in mice combined this compound with MPLA (a TLR4 agonist). researchgate.net While this specific combination did not significantly elevate systemic or local cytokine levels, it points toward a complex interplay between different TLR signaling pathways that requires further investigation. researchgate.net

With Antiviral Agents: In the context of infectious diseases, TLR7 agonists like those in the same class as this compound have demonstrated synergistic effects when combined with nucleoside analogues against Norovirus, suggesting a potential strategy to overcome off-target effects and reduce toxicity. nih.gov

Development of Novel Delivery Strategies and Formulations (e.g., Drug-Eluting Immunobeads, Nanostructures)

A primary challenge with potent immune activators like this compound is the risk of systemic toxicity if administered freely. nih.govresearchgate.net Consequently, advanced delivery systems are a major focus of research to ensure targeted delivery and controlled release.

Nanoparticle Formulations: Poly(lactic-co-glycolic acid) (PLGA), a biocompatible polymer, has been used to create nanoparticles that encapsulate this compound. nih.govoncotarget.com These PLGA-Gardiquimod nanoparticles, approximately 194 nm in size, improve the activation of bone marrow-derived dendritic cells compared to free this compound. cloudfront.netnih.gov Other nanostructures include cationic liposomes for co-delivering this compound with mRNA vaccines and hybrid nanoparticles with a PLGA core and a lipid shell for co-delivering this compound with other agents. nih.govresearchgate.net These nano-formulations can enhance drug retention, target delivery to tumors or lymph tissues, and minimize off-target effects. researchgate.net

Drug-Eluting Immunobeads: For localized cancers like hepatocellular carcinoma (HCC), drug-eluting beads offer a platform for transarterial embolization (TACE). nih.govnih.gov Studies have characterized the loading and release of this compound from radiopaque embolic beads (DC Bead LUMI). nih.govresearchgate.net Findings show that while the beads can be loaded with this compound, the binding is relatively weak, resulting in rapid release in saline. nih.govnih.gov This suggests that while feasible, further optimization of the bead-drug interaction is necessary for sustained local delivery. nih.gov

Prodrug Conjugates: To overcome the limitations of systemic administration, a theranostic small-molecule prodrug conjugate (T-SMPDC) platform has been developed. nih.gov This system links this compound to a targeting molecule via a cleavable linker (e.g., a legumain-cleavable linker), allowing for controlled release of the active drug within the tumor microenvironment. nih.gov This strategy aims to reduce systemic toxicities and improve the drug's pharmacokinetic profile. nih.gov

The table below summarizes various delivery strategies being explored for this compound.

Delivery SystemComponentsTarget ApplicationKey FindingsReference(s)
PLGA Nanoparticles Poly(lactic-co-glycolic acid)MelanomaEncapsulation improves DC activation compared to free drug; enables combination therapy. cloudfront.net, nih.gov, oncotarget.com
Cationic Liposomes DOTMA, this compound, gp-100 mRNAMelanomaCo-delivery vehicle for mRNA vaccine and adjuvant; enhances T-cell response. nih.gov
Drug-Eluting Beads DC Bead LUMI™Hepatocellular Carcinoma (HCC)Enables local delivery via TACE; demonstrates weak binding and rapid drug release. nih.gov, nih.gov
Prodrug Conjugate PSMA-targeting ligand, Legumain-cleavable linkerProstate CancerTargeted delivery and controlled release; PET imaging capability. nih.gov
Hybrid Nanoparticles PLGA-core, Lipid-shellCancer VaccineCo-delivers mRNA antigen and this compound adjuvant, enriching expression in the spleen. researchgate.net

Identification and Validation of Predictive Biomarkers for Therapeutic Response and Efficacy

To advance this compound into personalized medicine, it is crucial to identify biomarkers that can predict which patients are most likely to respond to treatment.

Cytokine and Chemokine Profiles: The mechanism of this compound action involves the induction of a suite of cytokines and chemokines. Standardized whole-blood stimulation assays using this compound can establish subject-specific cytokine reference patterns. nih.gov These circulatory biomarkers could potentially serve as indicators of immunological competence and predict therapeutic responses. nih.gov

Gene Expression Signatures: In studies of related immunotherapies, analysis of immune responses before treatment has revealed that the expression of genes associated with leukocyte adhesion and invasion, chemotaxis, and IL-1 signaling can correlate with therapeutic outcomes. bmj.com A similar approach could be used for this compound to identify a predictive gene signature from peripheral blood samples. bmj.com

Cellular Activation Markers: The activation of specific immune cell subsets is a direct effect of this compound. Measuring the expression of activation markers, such as CD69 on T cells and NK cells, or co-stimulatory molecules on dendritic cells post-stimulation, could serve as a biomarker for functional immune response. researchgate.netnih.gov

Immune Cell Infiltration: In the context of cancer, the baseline immune infiltrate within the tumor microenvironment, or changes in it following an initial dose, could be predictive. An increase in CD8+ T cell infiltration, for instance, is a positive prognostic marker that is enhanced by this compound combination therapies. nih.govnih.gov

Strategies for Overcoming Potential Limitations and Systemic Toxicities

The primary hurdles for the broad clinical use of this compound are its potential for systemic toxicity and mechanisms of drug resistance.

Targeted and Localized Delivery: As detailed in section 10.2, the principal strategy to mitigate systemic toxicity from widespread immune activation is the use of advanced drug delivery systems. researchgate.net Nanoparticles, prodrugs, and immune-stimulating antibody conjugates (ISACs) are all designed to concentrate the drug's effect within the tumor microenvironment, thereby reducing systemic exposure and associated adverse effects. researchgate.netnih.gov

Combination Therapy at Lower Doses: Achieving synergy by combining this compound with other agents may allow for the use of lower, less toxic doses of each compound while achieving a potent therapeutic effect. nih.gov

Addressing Drug Resistance: Research has shown that imidazoquinolines, including this compound, can be substrates for P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer cells. mdpi.com This suggests that tumors with high P-gp expression may be resistant to this compound. Future strategies could involve co-administration with P-gp inhibitors or designing this compound analogues that are not substrates for efflux pumps. mdpi.com

Prospects for Clinical Translation and Advanced Investigational Applications

The translation of this compound from preclinical research to clinical application hinges on successfully navigating the regulatory approval process for investigational new drugs (INDs). fda.govthefdagroup.com

IND-Enabling Studies: The extensive preclinical data on this compound's efficacy in combination therapies and with novel delivery systems forms the basis of an IND-enabling package. thefdagroup.com This requires detailed documentation of pharmacology, toxicology, and the chemistry, manufacturing, and controls (CMC) for the specific formulation to be tested. thefdagroup.com

Phase 1/2a Clinical Trials: The first-in-human clinical studies will likely be Phase 1/2a trials designed to evaluate the safety, tolerability, and preliminary efficacy of a this compound-based therapy. bluerocktx.com These early developmental protocols must specify in detail all elements critical to safety, including toxicity monitoring and dose-adjustment rules. fda.gov The focus will likely be on this compound formulated in a delivery system (e.g., nanoparticles or drug-eluting beads) or in combination with an approved therapy.

Advanced Investigational Applications: The development of theranostic platforms represents a sophisticated application. For example, the small-molecule prodrug conjugate of this compound was also designed for PET/CT imaging, allowing for non-invasive visualization of drug delivery and tumor uptake. nih.gov This combination of therapy and diagnostics embodies a highly advanced investigational approach, paving the way for real-time monitoring of treatment efficacy.

The path to clinical use for this compound will likely involve its application as a component of a multi-faceted treatment regimen, where its potent immunostimulatory properties are carefully controlled and directed to maximize impact on diseased tissues while sparing the host from systemic toxicity.

Q & A

Q. What is the primary mechanism of action of Gardiquimod in immune activation?

this compound is a selective Toll-like receptor 7 (TLR7) agonist that binds to endosomal TLR7, activating downstream signaling pathways such as MyD88-dependent NF-κB and MAPK cascades. This triggers the production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) and enhances dendritic cell maturation . Methodologically, its activity is validated via in vitro assays measuring cytokine secretion (ELISA) and phosphorylation of ERK1/2 or AKT (Western blot) .

Q. How is this compound delivered experimentally to target endosomal TLR7?

Due to TLR7's endosomal localization, this compound requires nanoparticle-based delivery for intracellular uptake. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are commonly used, as they degrade in acidic endosomes, releasing the drug . Dynamic light scattering (DLS) and UV spectroscopy (λ = 321 nm) are employed to characterize nanoparticle size (~100–200 nm) and drug release kinetics .

Q. What are standard concentrations and exposure times for this compound in cell culture studies?

In pancreatic cancer (BxPC-3) studies, this compound is used at 1.5–5.0 μg/mL for 1–6 days to assess proliferation (MTS assay), apoptosis (flow cytometry), and migration (scratch assay) . For Hela cells, 1–10 μM doses over 24–48 hours induce ERK1/2 and AKT phosphorylation . Dose-response curves and time-lapse Western blotting are critical to establish specificity .

Advanced Research Questions

Q. How does this compound exhibit contradictory effects on cancer cell proliferation across different models?

In BxPC-3 pancreatic cancer cells, this compound inhibits proliferation (IC₅₀ ~3 μg/mL) by downregulating cyclin B1/E and Bcl-2 while upregulating Bax . Conversely, in Hela cells, it promotes proliferation via ERK1/2 and PI3K-AKT pathway activation . This discrepancy may arise from cell-type-specific TLR7 expression levels (e.g., BxPC-3 TLR7 is 20× lower than PBMCs) or differential coupling to pro-apoptotic vs. pro-survival signals .

Q. What experimental strategies optimize this compound’s synergy with other therapies (e.g., photothermal or vascular disruption)?

Combining this compound-loaded polydopamine (PDA) nanoparticles with near-infrared (NIR) laser irradiation enhances tumor ablation through photothermal effects and immunostimulation. The NIR laser (808 nm, 1.5 W/cm²) increases local temperature by ~20°C (measured via infrared thermography), releasing this compound and tumor antigens to activate dendritic cells . Co-administration with DMXAA (a vascular disrupting agent) in mouse models shows additive anti-tumor effects by coupling immune activation with tumor vasculature collapse .

Q. How does this compound modulate HIV-1 infection independently of TLR7?

Beyond TLR7 activation, this compound directly inhibits HIV-1 reverse transcriptase (RT), blocking viral RNA-to-DNA conversion. This dual mechanism is confirmed via in vitro RT inhibition assays and interferon-alpha blockade experiments . Methodologically, RT activity is quantified using PCR-based detection of viral DNA, while TLR7 specificity is tested using TLR7-knockout cell lines .

Q. What are the limitations of this compound in translational research, and how are they addressed?

this compound’s murine-specific TLR7 activation and poor solubility limit human applicability. To overcome this, researchers use humanized TLR7 mouse models or conjugate this compound to pH-sensitive nanoparticles (e.g., PLGA) for targeted delivery . Pharmacokinetic studies (HPLC-MS) and toxicity profiling (ALT/AST measurements) are essential for preclinical validation .

Methodological Considerations

Q. How are this compound’s effects on immune cells quantified in co-culture systems?

Co-cultures of bone marrow-derived dendritic cells (BMDCs) and T cells are treated with this compound-PLGA nanoparticles. Activation is assessed via flow cytometry (CD80/CD86 expression) and ELISpot (IFN-γ secretion). Synergy with adjuvants like CpG is evaluated by comparing CD8+ T-cell proliferation (CFSE dilution) and recall responses .

Q. What controls are critical when studying this compound’s TLR7 specificity?

Include:

  • TLR7 knockout cells to confirm receptor dependence.
  • Competitive inhibitors (e.g., TLR7 antagonist IRS661).
  • Negative controls (e.g., unloaded nanoparticles) to rule out off-target effects .

Data Interpretation

Q. How to resolve conflicting results in this compound-mediated gene regulation?

this compound upregulates IFN-λ1 and p53 in BxPC-3 cells but downregulates VEGF transiently. Use time-course RT-qPCR (0–48 hours) and pathway-specific inhibitors (e.g., PD98059 for ERK1/2) to delineate signaling cascades . Meta-analysis of RNA-seq datasets from TLR7-activated vs. TLR7-silenced cells can identify context-dependent targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.